4-chloro-3-(5-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid
Overview
Description
4-chloro-3-(5-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid is a useful research compound. Its molecular formula is C22H14ClFN2O5 and its molecular weight is 440.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 440.0575274 g/mol and the complexity rating of the compound is 762. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural and Chemical Insights
Quantitative Structure-Metabolism Relationships : A study examined the metabolism of substituted benzoic acids, including similar compounds, highlighting the importance of steric and electronic properties in determining metabolic pathways such as glucuronidation versus glycine conjugation. This research provides insight into drug-metabolizing enzyme active sites and mechanisms of benzoate metabolism (Ghauri et al., 1992).
Crystallographic Study and Molecular Electrostatic Potential Calculation : An analysis of crystal structures and electronic structures of benzoic acid derivatives, including computational and X-ray powder diffraction studies, sheds light on the nature of intermolecular interactions. These findings are crucial for understanding the molecular basis of the compound's potential biological activities (Pramanik et al., 2019).
Energetic Structure–Property Relationships in Thermochemistry : Research on halogenosubstituted benzoic acids, exploring their thermodynamic properties through experimental and theoretical methods, contributes to material sciences and environmental assessment. This study emphasizes the significance of molecular properties in predicting compound behavior (Zherikova & Verevkin, 2019).
Biological Applications and Potential
Anticancer Potential : Studies on novel N-benzyl aplysinopsin analogs, including derivatives of benzoic acid, have shown promise as potential anticancer agents, highlighting the therapeutic potential of these compounds in treating cancer (Penthala et al., 2011).
Synthesis of Heterocyclic Scaffolds : Research on 4-chloro-2-fluoro-5-nitrobenzoic acid, a related compound, explores its use as a building block for the synthesis of various heterocyclic scaffolds, demonstrating its utility in drug discovery and development (Křupková et al., 2013).
Properties
IUPAC Name |
4-chloro-3-[5-[(E)-[1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClFN2O5/c23-16-7-5-12(21(28)29)9-15(16)19-8-6-14(31-19)10-18-20(27)26(22(30)25-18)11-13-3-1-2-4-17(13)24/h1-10H,11H2,(H,25,30)(H,28,29)/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLGBNSHCVNTMI-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)NC2=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)C(=O)O)Cl)/NC2=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClFN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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